
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, AMPA and kainate. This compound has been widely used in scientific research to investigate the role of these receptors in various physiological and pathological processes.
Mécanisme D'action
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate acts as a competitive antagonist of the AMPA and kainate receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. By binding to the receptor site and preventing the binding of glutamate, 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate blocks the excitatory effects of glutamate on these receptors, which results in decreased neuronal activity.
Biochemical and Physiological Effects:
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy, to protect against ischemic brain injury, and to improve cognitive function in animal models of Alzheimer's disease. 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has also been shown to have anti-inflammatory effects and to modulate the release of neurotransmitters such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has several advantages for use in lab experiments. It is highly selective for the AMPA and kainate receptors, which allows for precise investigation of the role of these receptors in various physiological and pathological processes. It is also relatively stable and easy to synthesize. However, 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has some limitations. It has a relatively short half-life, which can make it difficult to administer in vivo. It also has low solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate. One area of interest is the development of more potent and selective AMPA and kainate receptor antagonists. Another area of interest is the investigation of the role of these receptors in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, the development of new methods for administering 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate in vivo could expand its potential applications in scientific research.
Méthodes De Synthèse
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate can be synthesized by the reaction of 2-methylquinoline-4-carboxylic acid with 2-(2,5-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine. The product can be purified by column chromatography using a suitable solvent system.
Applications De Recherche Scientifique
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has been used extensively in scientific research to investigate the role of AMPA and kainate receptors in various physiological and pathological processes. It has been shown to be effective in blocking the excitatory effects of glutamate on these receptors, which has implications for the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propriétés
Nom du produit |
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate |
|---|---|
Formule moléculaire |
C21H19NO3 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C21H19NO3/c1-13-8-9-14(2)17(10-13)20(23)12-25-21(24)18-11-15(3)22-19-7-5-4-6-16(18)19/h4-11H,12H2,1-3H3 |
Clé InChI |
NMHLNKUGZPVUEC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B270740.png)


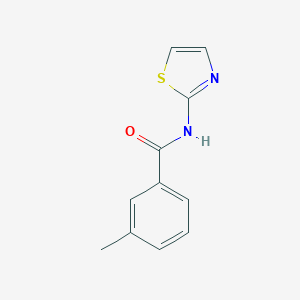
![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)

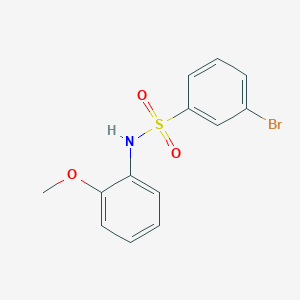

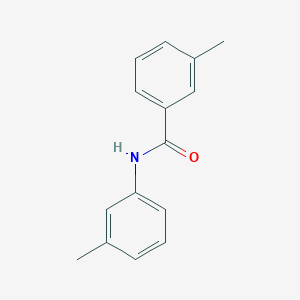
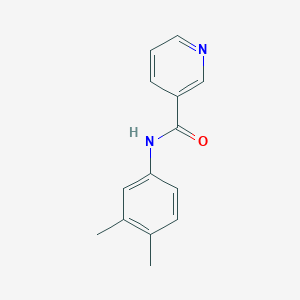
![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
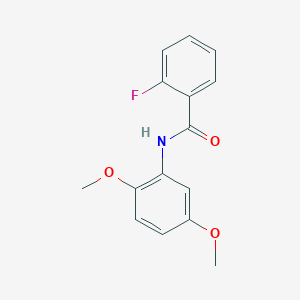
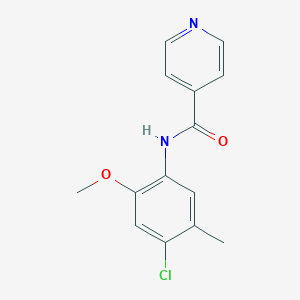
![N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)